Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thiophene-3-carboxylate core substituted with a 4-fluorophenyl group at position 4 and a thioacetamido-linked thiazolo[2,3-c][1,2,4]triazole moiety at position 2. The thiazolotriazole ring is further substituted with a 4-chlorophenyl group, contributing to its electronic and steric profile. Such derivatives are typically synthesized via nucleophilic substitution reactions between thiol-containing intermediates and alkyl bromoacetates, as outlined in . The compound’s design leverages halogenated aryl groups (Cl and F) to modulate lipophilicity, metabolic stability, and binding interactions, making it relevant for anti-infective and therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O3S3/c1-2-34-23(33)21-18(14-5-9-17(27)10-6-14)11-35-22(21)28-20(32)13-37-25-30-29-24-31(25)19(12-36-24)15-3-7-16(26)8-4-15/h3-12H,2,13H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNVBSHSHDIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that incorporates various pharmacologically active moieties. This article aims to explore its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Structure-Activity Relationship (SAR)
The compound features a thiazolo[2,3-c][1,2,4]triazole core, which has been recognized for its diverse biological activities. The presence of the 1,2,4-triazole moiety is significant as it has been extensively studied for its pharmacological potential. Research indicates that derivatives of this structure exhibit a broad spectrum of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibits pro-inflammatory markers.
- Anticancer : Shows potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives exhibit high activity against both drug-sensitive and drug-resistant Gram-positive bacteria. The compound in focus may similarly possess these properties due to its structural similarities with known active triazoles .
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Triazole A | S. aureus | 8 µg/mL |
| Triazole B | E. coli | 16 µg/mL |
| Ethyl Compound | Unknown | TBD |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of compounds containing the 1,2,4-triazole moiety. Specifically, these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The ethyl compound may exhibit similar effects due to its structural components that interact with inflammatory pathways .
| Compound | Cytokine Inhibition | IC50 Value |
|---|---|---|
| Compound A | TNF-α | 0.84 µM |
| Compound B | IL-6 | 1.15 µM |
| Ethyl Compound | TBD | TBD |
Anticancer Activity
The anticancer properties of triazole derivatives have been well-documented. For example, certain compounds have shown remarkable efficacy against human colon cancer cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin. The ethyl compound's structure suggests it may also inhibit key cancer pathways through mechanisms such as tyrosine kinase inhibition .
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Compound C | HCT116 | 4.363 µM |
| Compound D | MCF7 | 18.76 µM |
| Ethyl Compound | TBD | TBD |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo[2,3-c][1,2,4]triazoles and their derivatives:
- Study on Antimicrobial Activity : A recent study synthesized various thiazolo-triazole derivatives and evaluated their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenyl rings significantly enhanced activity levels compared to baseline triazoles .
- Anti-inflammatory Mechanisms : Another research effort explored the anti-inflammatory effects of triazole derivatives by measuring their impact on nitric oxide production in activated macrophages. The results suggested that structural variations could lead to enhanced inhibitory effects on inflammatory mediators .
- Anticancer Efficacy : In vitro studies on triazole-thiourea hybrids showed promising anticancer activity in various cell lines. The compounds were found to induce apoptosis through caspase activation pathways .
Scientific Research Applications
Anticancer Activity
The compound has shown promising cytotoxic effects against multiple cancer cell lines, including:
- Breast Cancer
- Cervical Cancer
- Lung Cancer
Research indicates that the compound's unique structure allows it to interact with cellular targets effectively, leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound exhibit enhanced potency against resistant cancer types, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate has been evaluated for its antibiotic potential . It has shown efficacy against various bacterial strains by inhibiting their growth and replication. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Antifungal Applications
This compound can also be utilized as a fungicide in agricultural settings. Its effectiveness against common plant pathogens makes it a valuable tool for crop protection strategies. The compound acts by inhibiting fungal spore germination and mycelial growth, thereby preventing the spread of fungal diseases in crops.
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition research . Its ability to inhibit specific enzymes involved in disease pathways allows researchers to explore its role in understanding various diseases and developing therapeutic agents. For instance, studies have indicated that it may inhibit enzymes related to cancer progression and inflammation .
Pharmaceutical Drug Development
Due to its structural characteristics, the compound can act as a scaffold for synthesizing new drugs. The presence of multiple functional groups allows for modifications that can enhance biological activity or reduce toxicity. This versatility positions it as a candidate for drug development pipelines targeting various diseases .
Data Table: Summary of Applications
| Application Type | Description | Examples/Notes |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | Breast, cervical, lung cancer |
| Antimicrobial | Inhibits growth of bacteria | Effective against multiple bacterial strains |
| Antifungal | Functions as a fungicide | Prevents fungal diseases in crops |
| Enzyme Inhibition | Inhibits specific enzymes involved in disease pathways | Potential use in cancer and inflammation studies |
| Pharmaceutical Development | Serves as a scaffold for new drug synthesis | Modifiable structure enhances drug potential |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in the Journal of Organic Chemistry highlighted the synthesis of derivatives with improved anticancer activity compared to existing therapies .
- Research conducted by the Chemical & Pharmaceutical Bulletin demonstrated the antimicrobial efficacy against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance .
- Investigations into its antifungal properties revealed significant activity against common agricultural pathogens, suggesting practical applications in crop protection.
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron withdrawal compared to V(c)’s 4-fluorophenyl (Cl has a lower electronegativity but higher polarizability). This may enhance stability in metabolic pathways .
- Melting Points : Halogen substituents increase melting points due to enhanced intermolecular interactions (e.g., V(c) at 142–145°C vs. V(a) at 122–125°C). The target compound’s 4-chlorophenyl group likely results in a higher melting point than V(a) but lower than V(d) .
- Biological Activity : Thiazolotriazoles with electron-withdrawing groups (e.g., Cl, CF3) show improved anti-infective activity due to stronger target binding. The target compound’s dual halogenation (Cl and F) may synergistically enhance potency .
Comparison with Benzothiazole-Fused Analogs
describes a related compound, ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate, which differs in its fused benzothiazole-triazole core:
Key Findings :
- The target compound’s thiophene and thiazolotriazole system likely offers superior solubility compared to the bulkier benzothiazole analog in , favoring oral bioavailability .
- The dual halogenation (Cl and F) in the target compound may provide a broader spectrum of biological activity compared to the non-halogenated analog in .
Comparison with Pyrazole-Thiazole Hybrids
discusses compounds 4 and 5 , which feature pyrazole-thiazole cores with fluorophenyl groups. While structurally distinct, these share functional similarities:
Key Findings :
- Both classes utilize fluorophenyl groups for electronic modulation, but the target compound’s 4-chlorophenyl addition introduces a unique steric profile .
Q & A
Q. What synthetic methodologies are most effective for preparing this compound?
The compound can be synthesized via heterocyclic coupling reactions under controlled conditions. A general protocol involves:
- Reacting substituted thiol precursors (e.g., 5-(4-chlorophenyl)thiazolo-triazole derivatives) with chloroacetamide intermediates in PEG-400 solvent.
- Using Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
- Monitoring reaction progress via TLC, followed by isolation through ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Key considerations : Optimize molar ratios of reactants and catalyst loading to minimize byproducts.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- IR Spectroscopy : Identify characteristic peaks for thioether (C–S, ~650 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and triazole/tetrazole rings (N–H, ~3200 cm⁻¹) .
- ¹H NMR : Look for chemical shifts at δ 1.2–1.4 ppm (ethyl ester protons), δ 6.5–8.5 ppm (aromatic protons from chlorophenyl/fluorophenyl groups), and δ 3.5–4.5 ppm (thioacetamido methylene protons) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and confirm retention times against reference standards.
Q. What are the critical solubility and stability parameters for handling this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Pre-saturate solvents with nitrogen to prevent oxidation of thioether groups .
- Stability : Store at –20°C in amber vials under inert gas. Avoid prolonged exposure to light or moisture, as hydrolytic degradation of the ester group can occur .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Perform molecular docking to predict binding affinities with target proteins (e.g., microbial enzymes). Use software like AutoDock Vina to model interactions between the thiazolo-triazole core and active-site residues .
- Apply QSAR studies to correlate substituent effects (e.g., electron-withdrawing Cl/F groups) with antimicrobial potency. Prioritize derivatives with enhanced logP values (4.0–5.0) for improved membrane permeability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response refinement : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized CLSI protocols. Compare results with structurally analogous compounds to isolate substituent-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., free thiols or carboxylic acids) that may interfere with bioactivity assays .
Q. How can reaction yields be improved without compromising purity?
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thiol coupling). This reduces side reactions and improves reproducibility .
- Catalyst screening : Test alternative catalysts (e.g., Amberlyst-15 or zeolites) to replace Bleaching Earth Clay, which may introduce trace metal contaminants .
Q. What advanced spectroscopic techniques elucidate electronic and steric effects in derivatives?
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the thiophene-carboxylate moiety and assess π-π stacking interactions .
- Solid-state NMR : Probe crystallinity and polymorphic variations, which influence dissolution rates and bioavailability .
Methodological Notes
- Synthetic scalability : Pilot-scale reactions (>10 g) require strict temperature control (±2°C) to avoid thermal decomposition of the thiazolo-triazole ring .
- Data validation : Cross-reference spectral data with published analogs (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) to validate peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
